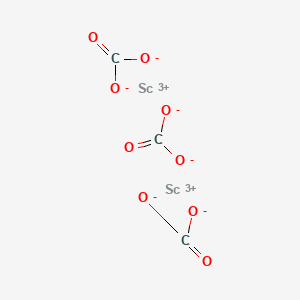

Scandium carbonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3O9Sc2 |

|---|---|

Molecular Weight |

269.94 g/mol |

IUPAC Name |

scandium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Sc/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChI Key |

NYMLCLICEBTBKR-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc+3].[Sc+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Scandium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scandium carbonate (Sc₂(CO₃)₃) is a compound of interest in various fields, including materials science and as a precursor for the synthesis of other scandium-containing materials. A thorough understanding of its crystal structure is fundamental for controlling the properties of derived materials. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure of this compound, methodologies for its synthesis, and detailed protocols for its structural analysis. While extensive crystallographic data is available for hydrated and double carbonate forms of scandium, the crystal structure of pure anhydrous this compound has not been fully elucidated in publicly accessible literature. This guide, therefore, presents a roadmap for researchers to approach the synthesis and crystallographic characterization of this compound.

Introduction to this compound

This compound exists in both hydrated and anhydrous forms. The hydrated form, Sc₂(CO₃)₃·xH₂O, is typically a white powder. It is a water-insoluble scandium source that can be converted to other scandium compounds, such as scandium oxide (Sc₂O₃), through heating (calcination).[1] The properties and applications of this compound are intrinsically linked to its crystal structure, which dictates its physical and chemical behavior.

Known Crystal Structures of Scandium-Containing Carbonates

While the crystal structure of anhydrous this compound remains to be definitively characterized, crystallographic data for related compounds, such as hydrated double carbonates, have been reported. Analysis of these structures provides insights into the coordination chemistry of scandium in a carbonate environment.

Crystal Structure of Sodium this compound Dihydrate

A notable example is sodium this compound dihydrate, Na₅Sc(CO₃)₄·2H₂O. This compound has been synthesized and its crystal structure determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Compound | Na₅Sc(CO₃)₄·2H₂O |

| Crystal System | Tetragonal |

| Space Group | P-42₁c |

| Unit Cell Parameters | a = 7.4622(6) Å, c = 11.5928(15) Å |

Experimental Protocols

Synthesis of Hydrated this compound

A common method for the synthesis of hydrated this compound is through precipitation from an aqueous solution.

Objective: To synthesize Sc₂(CO₃)₃·xH₂O powder.

Materials:

-

Scandium oxide (Sc₂O₃)

-

Deionized water

-

Carbon dioxide (gas) or a soluble carbonate salt (e.g., sodium carbonate)

-

Beaker

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

A suspension of scandium oxide is prepared in deionized water.

-

Carbon dioxide gas is bubbled through the suspension, or a solution of a soluble carbonate is added dropwise while stirring.[1]

-

The reaction results in the precipitation of a white, bulky solid, which is hydrated this compound.[2]

-

The precipitate is collected by filtration and washed with deionized water to remove any soluble impurities.

-

The collected solid is then dried at a low temperature (e.g., 80-100 °C) to remove excess water without causing decomposition.

Synthesis of Anhydrous this compound via Thermal Decomposition

The preparation of anhydrous this compound can be achieved by the thermal decomposition of its hydrated precursor. The precise conditions for obtaining a crystalline anhydrous phase require careful control of temperature and atmosphere.

Objective: To synthesize anhydrous Sc₂(CO₃)₃ from Sc₂(CO₃)₃·xH₂O.

Materials:

-

Hydrated this compound (Sc₂(CO₃)₃·xH₂O)

-

Tube furnace with atmospheric control

-

Crucible (e.g., alumina)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

A sample of hydrated this compound is placed in a crucible.

-

The crucible is placed in a tube furnace.

-

The furnace is purged with an inert gas to create a non-reactive atmosphere.

-

The sample is heated gradually to a temperature sufficient to drive off the water of hydration. This temperature should be below the decomposition temperature of the carbonate itself. The optimal temperature profile would need to be determined experimentally, likely through thermogravimetric analysis (TGA).

-

The sample is held at the final temperature for a sufficient duration to ensure complete dehydration.

-

The furnace is then cooled down to room temperature under the inert atmosphere to prevent rehydration.

Crystal Structure Analysis by X-ray Powder Diffraction (XRD)

X-ray powder diffraction is a primary technique for identifying crystalline phases and determining their crystal structure.[3]

Objective: To obtain the X-ray powder diffraction pattern of anhydrous this compound and determine its crystal structure.

Instrumentation:

-

Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα)

-

Sample holder

-

Data collection and analysis software (for phase identification and Rietveld refinement)

Procedure:

-

Sample Preparation: A small amount of the anhydrous this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then carefully packed into the sample holder.

-

Data Collection: The sample is mounted in the diffractometer. The X-ray generator is set to the desired voltage and current. A diffraction pattern is collected over a specified angular range (e.g., 10-90° 2θ) with a defined step size and counting time.

-

Phase Identification: The resulting diffraction pattern is compared with databases of known crystalline phases (e.g., the Powder Diffraction File™) to identify any known phases present in the sample.

-

Structure Determination and Refinement: If the pattern does not match any known phases, indexing programs can be used to determine the unit cell parameters and possible space groups. Subsequently, Rietveld refinement can be employed to refine the crystal structure model against the experimental data. This process involves fitting a calculated diffraction pattern, based on a structural model, to the observed pattern by adjusting parameters such as lattice parameters, atomic positions, and peak shape parameters.

Visualizations

Caption: Workflow for the synthesis and structural analysis of anhydrous this compound.

Conclusion and Future Outlook

The definitive crystal structure of anhydrous this compound, Sc₂(CO₃)₃, remains an open area of research. This guide has outlined the necessary experimental procedures for the synthesis of both hydrated and anhydrous forms of this compound and the subsequent characterization of the anhydrous form using X-ray powder diffraction. The successful determination of its crystal structure will be a valuable contribution to the field of inorganic materials science, enabling a more fundamental understanding of its properties and facilitating the development of new applications. Future work should focus on the single-crystal growth of anhydrous this compound to allow for a more precise structural determination.

References

Spectroscopic Properties of Scandium Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of scandium carbonate (Sc₂(CO₃)₃). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the characterization and analysis of this inorganic compound. This document summarizes available quantitative data, outlines detailed experimental protocols for key spectroscopic techniques, and provides visualizations to illustrate analytical workflows.

Introduction to this compound

This compound is an inorganic compound of scandium, an element that is finding increasing applications in various high-technology fields. In the context of drug development and biomedical research, scandium isotopes are of interest for radio-pharmaceutical applications, and understanding the fundamental properties of its simple salts, like the carbonate, is crucial for the development of stable formulations and delivery systems. Spectroscopic techniques are paramount in elucidating the structural and electronic properties of such materials.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Quantitative Data

A recent study by Zimina et al. (2024) provides valuable XPS data for this compound. The binding energies for the core levels of scandium, oxygen, and carbon in this compound are summarized in the table below.[1][2][3]

| Core Level | Binding Energy (eV) |

| Sc 2p₃/₂ | 402.8 |

| O 1s | 531.7 |

| C 1s | 289.5 |

| Data sourced from Zimina et al. (2024).[1][2][3] |

Experimental Protocol

The following outlines a typical experimental protocol for acquiring XPS data of a powdered sample like this compound, based on standard practices for inorganic insulating powders.

Sample Preparation:

-

A small amount of high-purity this compound powder is mounted onto a sample holder using double-sided, non-outgassing conductive tape.

-

To minimize surface contamination, the sample is introduced into the XPS instrument's pre-chamber and allowed to outgas.

-

For insulating samples like this compound, a low-energy electron flood gun is often used for charge compensation to prevent surface charging during analysis.

Instrumentation and Data Acquisition:

-

The analysis is performed in an ultra-high vacuum (UHV) chamber.

-

A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for irradiation of the sample.

-

Survey scans are first acquired over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

-

High-resolution scans are then performed for the Sc 2p, O 1s, and C 1s regions to obtain detailed chemical state information.

-

The pass energy of the analyzer is set to a lower value for high-resolution scans to improve energy resolution.

-

Data analysis involves peak fitting and background subtraction (e.g., Shirley background) to determine accurate peak positions and areas. Binding energies are typically referenced to the adventitious carbon C 1s peak at 284.8 eV.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For this compound, these techniques can provide information about the carbonate ion's coordination environment and the presence of any hydrated species.

Expected Vibrational Modes

-

ν₁ (A₁'): Symmetric C-O stretch (Raman active)

-

ν₂ (A₂"): Out-of-plane bend (IR active)

-

ν₃ (E'): Asymmetric C-O stretch (IR and Raman active)

-

ν₄ (E'): In-plane bend (IR and Raman active)

The positions of these bands can be influenced by the cation and the crystal structure. For rhombohedral carbonates, the main Raman active modes are the symmetric stretch (ν₁) around 1080-1090 cm⁻¹, the in-plane bend (ν₄) around 700-750 cm⁻¹, and lattice modes at lower wavenumbers.[4][5] The asymmetric stretch (ν₃) is typically a strong absorption in the infrared spectrum, often appearing in the 1400-1450 cm⁻¹ region.[4]

Experimental Protocols

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound powder is mixed with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is thoroughly ground to ensure a homogeneous dispersion.

-

The mixture is then transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

A background spectrum of a pure KBr pellet is collected.

-

The sample pellet is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Sample Preparation:

-

A small amount of this compound powder is placed on a microscope slide or in a capillary tube.

-

No special sample preparation is usually required, making Raman a non-destructive technique.

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a microscope is used.

-

A laser excitation source (e.g., 532 nm, 785 nm) is focused on the sample. The laser power should be kept low to avoid sample degradation.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The Raman spectrum is recorded over a specific wavenumber range (e.g., 100-1800 cm⁻¹).

-

The acquisition time and number of accumulations are adjusted to obtain a spectrum with a good signal-to-noise ratio.

UV-Visible Spectroscopy

UV-Visible spectroscopy of solid samples is typically performed using diffuse reflectance spectroscopy (DRS). This technique is useful for determining the optical properties of powdered materials, such as their band gap energy.

Expected Electronic Transitions

Scandium in its +3 oxidation state has an electronic configuration of [Ar]3d⁰, meaning it has no d-electrons.[6] Therefore, d-d electronic transitions, which are responsible for the color of many transition metal compounds, are not expected. As a result, this compound is a white powder, and significant absorption in the visible region is not anticipated. Any absorption in the UV region would likely be due to charge transfer transitions between the carbonate anions and the scandium cations.

Experimental Protocol (Diffuse Reflectance)

Sample Preparation:

-

The this compound powder is packed into a sample holder with a flat, smooth surface.

-

A reference standard, such as barium sulfate (B86663) (BaSO₄) or a calibrated polytetrafluoroethylene (PTFE)-based material, is also prepared in an identical sample holder.

Instrumentation and Data Acquisition:

-

A UV-Vis spectrophotometer equipped with an integrating sphere accessory is used.

-

A baseline is recorded using the reference standard.

-

The diffuse reflectance spectrum of the this compound sample is then measured over the desired wavelength range (e.g., 200-800 nm).

-

The obtained reflectance data (R) can be converted to a pseudo-absorbance spectrum using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

-

The band gap energy can be estimated from a Tauc plot, where (F(R)hν)ⁿ is plotted against the photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Revisiting the Raman Spectra of Carbonate Minerals | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Scandium carbonate chemical formula and properties

An In-depth Technical Guide to Scandium Carbonate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and characterization, and its emerging applications in the field of drug development, particularly in the synthesis of radiopharmaceuticals.

Core Properties of this compound

This compound is an inorganic compound of the rare-earth metal scandium. It serves as a critical precursor for the synthesis of other scandium compounds, including high-purity scandium oxide, and is gaining attention for its role in advanced materials and medical applications.[1][2]

Chemical Formula and Composition

The chemical formula for this compound is Sc₂(CO₃)₃ . It is frequently found in a hydrated form, denoted as Sc₂(CO₃)₃·xH₂O .[1] The anhydrous form has a molecular weight of approximately 269.94 g/mol .[3]

Physicochemical Properties

This compound is typically a white, bulky powder or precipitate.[2] While it is considered a water-insoluble scandium source, its solubility can be influenced by the presence of other ions.[4] Specifically, it is known to form soluble anionic complexes, such as [Sc(CO₃)₄]⁵⁻, in solutions with excess carbonate or bicarbonate ions.[5] Like other metal carbonates, it reacts with dilute acids to release carbon dioxide.[4] Upon heating (calcination), it decomposes to scandium oxide (Sc₂O₃).[6]

Quantitative physicochemical data for this compound is not extensively reported in the literature. The table below summarizes the available information.

| Property | Value / Description |

| Chemical Formula | Sc₂(CO₃)₃ |

| Hydrated Formula | Sc₂(CO₃)₃·xH₂O |

| Molecular Weight | 269.94 g/mol (anhydrous)[3] |

| Appearance | White, bulky precipitate or powder[2] |

| Density | Data not readily available |

| Melting Point | Decomposes upon heating[6] |

| Solubility in Water | Generally considered insoluble.[4] A specific solubility product constant (Ksp) is not readily available in standard databases.[7][8][9][10][11] |

| Solubility in Other Solvents | Soluble in dilute acids.[4] Forms soluble complexes in excess carbonate/bicarbonate solutions.[5] |

| Crystal Structure | Data not readily available; often precipitated as an amorphous or poorly crystalline solid. |

Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of this compound.

Synthesis via Aqueous Precipitation

A prevalent method for synthesizing this compound is through the precipitation reaction between a soluble scandium salt and a soluble carbonate salt in an aqueous solution.[1][2]

Methodology:

-

Precursor Preparation: Prepare a solution of a soluble scandium salt, such as scandium(III) chloride (ScCl₃), by dissolving it in deionized water to a target concentration (e.g., 0.1 M).

-

Precipitant Preparation: Prepare a solution of a soluble carbonate, such as sodium carbonate (Na₂CO₃), in deionized water (e.g., 0.15 M, ensuring a molar excess).

-

Precipitation: Slowly add the sodium carbonate solution to the scandium chloride solution under constant stirring. A white, bulky precipitate of this compound will form immediately.

-

Aging: Allow the suspension to stir for a period (e.g., 1-2 hours) at room temperature to ensure complete reaction and improve the filterability of the precipitate.

-

Isolation: Separate the precipitate from the supernatant by filtration (e.g., using a Buchner funnel with appropriate filter paper) or centrifugation.

-

Washing: Wash the collected precipitate several times with deionized water to remove residual soluble salts (e.g., NaCl). Follow with a final wash with a water-miscible solvent like ethanol (B145695) to aid in drying.

-

Drying: Dry the purified precipitate in an oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved to yield hydrated this compound powder.

Characterization Techniques

Standard solid-state characterization techniques are employed to verify the identity and properties of the synthesized this compound.

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition profile of the material. A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. For Sc₂(CO₃)₃·xH₂O, TGA reveals an initial mass loss corresponding to the dehydration of water molecules, followed by a significant mass loss at higher temperatures due to the decomposition into Sc₂O₃ and CO₂.

-

X-ray Diffraction (XRD): XRD is used to determine the crystallinity and phase purity of the powder. The sample is irradiated with X-rays, and the diffraction pattern is recorded. A pattern with sharp peaks indicates a crystalline material, while a broad, featureless pattern suggests an amorphous solid.

Applications in Drug Development and Radiopharmaceuticals

While this compound itself has no direct therapeutic application, it is a key material in the production of scandium radioisotopes for nuclear medicine. The isotopes ⁴⁴Sc and ⁴⁷Sc form a "theranostic" pair, where ⁴⁴Sc is used for diagnosis via Positron Emission Tomography (PET) imaging, and ⁴⁷Sc is used for targeted radionuclide therapy.

Production of ⁴⁴Sc via Cyclotron

A common route for producing ⁴⁴Sc involves the proton bombardment of an enriched calcium-44 (B576482) target, often in the form of calcium carbonate (⁴⁴CaCO₃).[12]

Experimental Protocol Outline:

-

Target Preparation: High-purity, enriched ⁴⁴CaCO₃ powder is pressed into a pellet to serve as the target material.

-

Irradiation: The ⁴⁴CaCO₃ target is bombarded with a proton beam in a medical cyclotron. The nuclear reaction ⁴⁴Ca(p,n)⁴⁴Sc produces the desired scandium-44 (B1211369) isotope.

-

Target Dissolution: Post-irradiation, the target is dissolved in an appropriate acid, typically hydrochloric acid (HCl).

-

Radiochemical Separation: The radioactive ⁴⁴Sc³⁺ ions must be separated from the bulk calcium ions (Ca²⁺) and any other metallic impurities. This is often achieved using solid-phase extraction with selective chelating resins, which have a high affinity for scandium.[12]

-

Elution: The purified ⁴⁴Sc is eluted from the resin in a small volume of acid, ready for radiolabeling.

-

Radiolabeling: The purified ⁴⁴Sc is chelated to a targeting molecule (e.g., a peptide or antibody like PSMA-617 for prostate cancer) to create the final radiopharmaceutical.

The Theranostic Principle

The concept of theranostics involves using a matched pair of radionuclides from the same element for both diagnosis and therapy. This ensures that the diagnostic imaging agent and the therapeutic agent have identical chemical properties and biodistribution in the body. The scandium pair, ⁴⁴Sc (a positron emitter for PET) and ⁴⁷Sc (a beta emitter for therapy), is a prime example of this powerful approach in personalized medicine.

References

- 1. This compound Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 2. PD1021 this compound (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]

- 3. lookpolymers.com [lookpolymers.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 7. Solubility Product Constants or Ksp Values for Insoluble Salts [physicsclassroom.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 11. Solubility Product Constant Data Table [groups.chem.ubc.ca]

- 12. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Decomposition of Scandium Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition behavior of scandium carbonate. This compound serves as a critical precursor in the synthesis of high-purity scandium oxide, a material with significant applications in advanced ceramics, catalysis, solid oxide fuel cells, and specialty lighting. A thorough understanding of its thermal decomposition pathway is paramount for controlling the morphology, particle size, and purity of the final scandium oxide product. This document details the stepwise decomposition process, presents quantitative data from thermal analysis, outlines relevant experimental protocols, and provides visual representations of the decomposition pathway and experimental workflows.

Thermal Decomposition Pathway of Hydrated this compound

The thermal decomposition of hydrated this compound (Sc₂(CO₃)₃·nH₂O) is a multi-step process that involves dehydration, followed by the sequential removal of carbon dioxide to form intermediate scandium oxycarbonates, and ultimately, scandium oxide (Sc₂O₃). The precise number of water molecules (n) in the hydrated form can vary depending on the synthesis and drying conditions.

The decomposition process can be summarized in the following key stages:

-

Dehydration: The initial stage involves the endothermic removal of physically adsorbed and chemically bound water molecules. This typically occurs in one or more steps at relatively low temperatures.

-

Decomposition to Oxycarbonate: Following dehydration, the anhydrous this compound begins to decompose. This stage is characterized by the loss of carbon dioxide and the formation of an intermediate scandium oxycarbonate.

-

Final Decomposition to Scandium Oxide: The intermediate oxycarbonate further decomposes at higher temperatures, releasing the remaining carbon dioxide to yield the final product, scandium oxide.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) are powerful techniques to quantitatively study the thermal decomposition of this compound. The following tables summarize the key quantitative data derived from the simultaneous thermal analysis of hydrated this compound.

Table 1: Stepwise Thermal Decomposition Data for Hydrated this compound

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) | Evolved Gases (from MS) |

| Dehydration | 30 - 250 | 123.6 | 18.2 | H₂O |

| Initial Decomposition | 250 - 450 | 385.2 | 16.5 | CO₂ |

| Final Decomposition | 450 - 650 | 530.1 | 16.5 | CO₂ |

Table 2: Correlation of Decomposition Stages with Chemical Transformations

| Decomposition Stage | Proposed Chemical Reaction | Theoretical Mass Loss (%) |

| Dehydration | Sc₂(CO₃)₃·5H₂O → Sc₂(CO₃)₃ + 5H₂O | 18.1 |

| Initial Decomposition | Sc₂(CO₃)₃ → Sc₂O(CO₃)₂ + CO₂ | 17.7 |

| Final Decomposition | Sc₂O(CO₃)₂ → Sc₂O₃ + 2CO₂ | 35.4 (cumulative for both CO₂ loss steps) |

Note: The experimental data is based on the analysis of a specific hydrated this compound sample. The exact temperatures and mass losses can vary depending on factors such as the degree of hydration, particle size, and heating rate.

Experimental Protocols

A detailed and controlled experimental setup is crucial for obtaining reproducible and accurate thermal analysis data. The following protocols outline the typical methodologies for the key experiments.

Simultaneous Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

Objective: To simultaneously measure the change in mass and heat flow of this compound as a function of temperature.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely powdered this compound sample into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Use an empty crucible of the same material as a reference for the DSC measurement.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

Evolved Gas Analysis via Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous species evolved during the thermal decomposition of this compound.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

Methodology:

-

TGA Setup: Follow the same procedure as outlined in the TGA-DSC protocol (Section 3.1).

-

MS Setup:

-

Set the temperature of the heated transfer line to approximately 200-250 °C to prevent condensation of the evolved gases.

-

Configure the mass spectrometer to scan a mass-to-charge ratio (m/z) range relevant for the expected gases (e.g., m/z 1-100). Key m/z values to monitor are 18 (for H₂O) and 44 (for CO₂).

-

-

Data Acquisition: Synchronize the data acquisition of the TGA and MS instruments to correlate the mass loss events with the evolution of specific gaseous products.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway and the experimental workflow.

An In-Depth Technical Guide to the Solubility of Scandium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium, a rare earth element, is increasingly pivotal in advanced materials and technological applications. Its compounds, particularly scandium carbonate (Sc₂(CO₃)₃), serve as critical precursors in the synthesis of high-purity scandium oxide, alloys, and other advanced materials. A thorough understanding of the solubility of this compound in various solvents is paramount for the development of efficient extraction, purification, and synthesis protocols. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in aqueous solutions, acidic and alkaline environments. It includes quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of relevant chemical processes.

Solubility of this compound: A Quantitative Overview

This compound is generally characterized as a substance with low solubility in pure water. However, its solubility is significantly influenced by the chemical nature of the solvent, particularly its pH. The dissolution behavior of this compound is primarily governed by its reactions with acidic and alkaline media.

Solubility in Aqueous Solutions

This compound is considered practically insoluble in water.[1][2] The solubility of rare earth carbonates in water is generally low, in the range of 10⁻⁵ to 10⁻⁷ mol/L.[1]

Solubility in Acidic Solutions

This compound readily dissolves in acidic solutions due to the reaction of the carbonate ions with hydrogen ions, which leads to the formation of carbonic acid that subsequently decomposes into carbon dioxide and water. This reaction shifts the dissolution equilibrium towards the formation of soluble scandium salts.[1][2]

Reaction: Sc₂(CO₃)₃(s) + 6H⁺(aq) → 2Sc³⁺(aq) + 3H₂O(l) + 3CO₂(g)

While specific quantitative data for the solubility of this compound in various mineral acids at different concentrations and temperatures is not extensively tabulated in publicly available literature, it is understood that its solubility increases with increasing acid concentration. Scandium compounds, in general, exhibit high solubility in strong mineral acids like hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).[3] For instance, a calcined scandium compound shows high solubility in HCl and HNO₃ at a pH of approximately 0 to 2.

Solubility in Alkaline Carbonate Solutions

The solubility of this compound, along with other rare earth carbonates, is notably enhanced in solutions containing alkali metal carbonates (e.g., sodium carbonate, Na₂CO₃) or ammonium (B1175870) carbonate.[1] This increased solubility is attributed to the formation of soluble carbonate complexes.

Table 1: Solubility of Scandium Compounds in Alkaline Carbonate Solutions

| Solvent System | Scandium Compound | Temperature (°C) | Scandium Concentration | Reference |

| 100 g/L Na₂CO₃ | Scandium Oxide (Sc₂O₃) | 25 | 0.43 g/L | Fomin et al., 2004 |

| 100 g/L NaHCO₃ | Scandium Oxide (Sc₂O₃) | 25 | 16.7 g/L | Fomin et al., 2004 |

Note: Data for scandium oxide is presented as a proxy for this compound due to the limited direct data for the latter. The dissolution of scandium oxide in carbonate solutions involves the formation of similar soluble this compound complexes.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires precise and well-controlled experimental procedures. The following protocols are based on established methods for solubility measurement.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound, separating the dissolved solute, and determining its mass.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., deionized water, acidic solution)

-

Constant temperature water bath or shaker

-

Filtration apparatus (e.g., vacuum filtration with a fine porosity filter paper)

-

Evaporating dish

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Saturation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in a constant temperature water bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Carefully filter the saturated solution to remove any undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

Evaporation: Accurately measure a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Drying: Gently heat the evaporating dish to evaporate the solvent completely. Once the solvent is evaporated, dry the residue in a drying oven at an appropriate temperature (e.g., 105-110 °C) to a constant weight.

-

Weighing: Cool the evaporating dish containing the dry residue in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility is calculated as the mass of the residue per volume of the filtrate.

Analytical Methods for Scandium Quantification

For more precise measurements, especially at low concentrations, the concentration of scandium in the saturated solution can be determined using instrumental analytical techniques.

Sample Preparation for Analysis:

-

Follow steps 1-3 of the gravimetric method to obtain a clear, saturated solution.

-

Accurately dilute a known volume of the filtrate with an appropriate solvent (e.g., dilute nitric acid) to a concentration within the working range of the analytical instrument.

Analytical Techniques:

-

Atomic Absorption Spectroscopy (AAS): A robust and cost-effective method for quantifying scandium concentrations. A nitrous oxide-acetylene flame is typically used.[4]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Offers high sensitivity and the ability to perform multi-element analysis.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Provides the highest sensitivity and is suitable for determining very low concentrations of scandium.

The concentration of scandium in the diluted sample is measured against a series of calibration standards. The original solubility is then calculated by taking the dilution factor into account.

Visualizing Experimental and Chemical Processes

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

- 1. Rare Earth Carbonate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Recovering Scandium from Scandium Rough Concentrate Using Roasting-Hydrolysis-Leaching Process [mdpi.com]

- 4. Determination of scandium in sea-water by atomic-absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Scandium Carbonate from Scandium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of scandium carbonate (Sc₂(CO₃)₃) from scandium oxide (Sc₂O₃). It includes detailed experimental protocols, quantitative data, and visualizations of the synthesis workflow and a relevant biological signaling pathway where scandium compounds are of interest.

Introduction

This compound is a key precursor in the production of various scandium compounds, including high-purity scandium oxide, scandium-aluminum alloys, and materials for solid oxide fuel cells.[1][2] In the context of drug development, scandium radioisotopes are gaining prominence for use in medical imaging and therapy, often chelated and linked to targeting molecules for specific biological pathways.[3][4] This guide focuses on the laboratory-scale synthesis of this compound from scandium oxide, a common starting material.

The primary and most practical method for synthesizing this compound from scandium oxide is through a precipitation process . This involves two main steps:

-

Dissolution of Scandium Oxide: Scandium oxide is dissolved in a strong acid to form a soluble scandium salt solution.

-

Precipitation of this compound: A carbonate source is added to the scandium salt solution to precipitate this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from scandium oxide via the precipitation method.

Materials and Equipment

-

Reagents:

-

Scandium oxide (Sc₂O₃, 99.9% purity or higher)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment (optional)

-

-

Equipment:

-

Glass beakers and flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or hot plate

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

-

Fume hood

-

Detailed Methodologies

Step 1: Dissolution of Scandium Oxide

-

Place a known quantity of scandium oxide powder into a glass beaker.

-

Under a fume hood, slowly add a stoichiometric excess of concentrated acid (e.g., 6M HCl) to the beaker while stirring continuously with a magnetic stirrer. The reaction to form scandium chloride is: Sc₂O₃(s) + 6HCl(aq) → 2ScCl₃(aq) + 3H₂O(l)[5]

-

Gently heat the mixture to facilitate the dissolution of the scandium oxide.[2] The solution should become clear upon complete dissolution.

-

Allow the solution to cool to room temperature.

Step 2: Precipitation of this compound

-

Prepare a solution of the carbonate precipitating agent (e.g., 1 M sodium carbonate in deionized water).

-

Slowly add the carbonate solution to the scandium salt solution while stirring vigorously. A white, bulky precipitate of this compound will form.[1][6] The reaction is: 2ScCl₃(aq) + 3Na₂CO₃(aq) → Sc₂(CO₃)₃(s) + 6NaCl(aq)

-

Monitor the pH of the solution during the addition of the carbonate solution. The precipitation of scandium compounds is highly dependent on pH.[7] For scandium hydroxide precipitation, the optimal pH is around 10.[8] While specific data for carbonate is less available, maintaining a neutral to slightly alkaline pH is generally recommended for complete precipitation.

-

Continue stirring for a period of time (e.g., 1-2 hours) to ensure complete precipitation.

Step 3: Filtration, Washing, and Drying

-

Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.

-

Dry the collected this compound precipitate in a drying oven at a low temperature (e.g., 80-100 °C) to a constant weight. Higher temperatures can lead to the decomposition of the carbonate to the oxide.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value/Range | Source(s) |

| Purity of Starting Sc₂O₃ | 99.9% - 99.999% | [1] |

| Purity of Final Sc₂(CO₃)₃ | 99% - 99.999% | [1] |

| Physical Appearance | White, bulky precipitate | [1][6] |

| Particle Size | Dependent on precipitation conditions (e.g., pH, temperature, stirring rate). Can range from nano- to micrometer scale. | [9][10] |

Note: The yield of the reaction is highly dependent on the precise control of experimental parameters, particularly pH, and the careful execution of the filtration and washing steps. With proper technique, yields approaching the theoretical maximum can be expected.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from scandium oxide.

References

- 1. PD1021 this compound (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]

- 2. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alfatestlab.com [alfatestlab.com]

An In-depth Technical Guide to the Basic Properties of Rare Earth Carbonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of rare earth carbonates. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed information on the chemical, physical, and structural characteristics of these compounds. This guide includes quantitative data presented in clear, comparative tables, detailed experimental protocols for key characterization techniques, and visualizations of critical pathways and relationships to facilitate a deeper understanding.

Introduction to Rare Earth Carbonates

Rare earth carbonates are a group of inorganic compounds composed of rare earth elements (REEs), which include the lanthanide series, scandium, and yttrium, bonded to carbonate anions. They are of significant interest due to their role as precursors in the synthesis of high-purity rare earth oxides and other advanced materials. Their unique electronic and magnetic properties make them valuable in various applications, including catalysis, ceramics, and pharmaceuticals. This guide will focus on the two main types of rare earth carbonates: normal rare earth carbonates with the general formula RE₂(CO₃)₃·nH₂O and rare earth hydroxycarbonates with the general formula RE(OH)CO₃·nH₂O.[1]

General Properties of Rare Earth Carbonates

The properties of rare earth carbonates exhibit trends across the lanthanide series, which can often be attributed to the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number.[1] These compounds are typically white or lightly colored powders.[2][3][4]

Chemical Formula and Molecular Weight

The general chemical formula for normal rare earth carbonates is RE₂(CO₃)₃, and they are frequently found in hydrated forms. The molecular weight of the anhydrous form varies depending on the specific rare earth element.

| Rare Earth Carbonate | Chemical Formula | Molecular Weight ( g/mol ) |

| Lanthanum Carbonate | La₂(CO₃)₃ | 457.84[5] |

| Cerium Carbonate | Ce₂(CO₃)₃ | 460.26[6][7] |

| Neodymium Carbonate | Nd₂(CO₃)₃ | 468.51[8][9] |

| Yttrium Carbonate | Y₂(CO₃)₃ | 357.84[10] |

Solubility

Rare earth carbonates are generally considered insoluble in water.[11] Their solubility is low, typically in the range of 10⁻⁵ to 10⁻⁷ mol/L.[1] However, their solubility can be influenced by the pH of the solution and the presence of other ions. For instance, they are soluble in acidic solutions, reacting to form the corresponding rare earth salts and releasing carbon dioxide.[1] Their solubility also increases in solutions containing alkali metal or ammonium (B1175870) carbonates due to the formation of soluble double carbonate complexes.[1]

| Rare Earth Carbonate | Solubility Product Constant (Ksp) |

| Lanthanum Carbonate | 4.0 x 10⁻³⁴ |

| Neodymium Carbonate | 1.1 x 10⁻³³ |

| Yttrium Carbonate | 1.0 x 10⁻³¹ |

Thermal Stability and Decomposition

The thermal decomposition of hydrated rare earth carbonates is a multi-step process.[5] Generally, the thermal stability of these carbonates decreases with an increasing atomic number across the lanthanide series.[5] The decomposition typically proceeds through the following stages:

-

Dehydration: Loss of water molecules of hydration.

-

Decarbonation to Oxycarbonate: Partial decomposition of the carbonate to form an intermediate oxycarbonate (RE₂O₂CO₃).

-

Decarbonation to Oxide: Complete decomposition to the corresponding rare earth oxide (RE₂O₃).

| Rare Earth Carbonate | Decomposition to Oxycarbonate Temp. (°C) | Decomposition to Oxide Temp. (°C) |

| Lanthanum Carbonate | ~450 | 710 - 730 |

| Cerium Carbonate | 250 - 280 | > 800 |

| Neodymium Carbonate | 320 - 550 | 800 - 905 |

| Yttrium Carbonate | 350 - 470 | 500 - 600 |

Crystal Structure

The crystal structure of normal rare earth carbonates varies across the lanthanide series. The lighter rare earth carbonates (La through Nd) typically crystallize in the orthorhombic lanthanite-type structure, while the middle to heavy rare earth carbonates (Sm through Tm, and Y) adopt the orthorhombic tengerite-type structure.[1]

| Crystal Structure Type | Rare Earth Elements | Crystal System | Space Group |

| Lanthanite | La, Ce, Nd | Orthorhombic | Pbnb |

| Tengerite | Sm, Gd, Dy, Ho, Er, Y | Orthorhombic | Bb2₁m |

Table of Crystallographic Data:

| Structure | a (Å) | b (Å) | c (Å) |

| Lanthanite-(La) | 9.504 | 16.943 | 8.937 |

| Lanthanite-(Ce) | 9.482 | 16.938 | 8.965 |

| Tengerite-(Y) | 6.078 | 9.157 | 15.114 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of rare earth carbonates.

Synthesis of Rare Earth Carbonates by Precipitation

This protocol describes a common method for synthesizing rare earth carbonates by precipitation from an aqueous solution.

Materials:

-

Rare earth chloride or nitrate (B79036) solution (e.g., 0.1 M)

-

Ammonium bicarbonate solution (e.g., 0.5 M) or Sodium carbonate solution (e.g., 0.5 M)

-

Deionized water

-

Beakers

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare a solution of the desired rare earth salt (e.g., dissolve the appropriate amount of rare earth chloride in deionized water to make a 0.1 M solution).

-

In a separate beaker, prepare a solution of the precipitating agent (e.g., ammonium bicarbonate or sodium carbonate).

-

While stirring the rare earth salt solution vigorously, slowly add the precipitating agent solution dropwise. A white precipitate of rare earth carbonate will form.

-

Continue adding the precipitating agent until no more precipitate is formed. It is important to control the pH, which should be in the range of 6-7 for complete precipitation.[12]

-

Allow the precipitate to age in the mother liquor for a period (e.g., overnight) to improve crystallinity and particle size.[7]

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain the hydrated rare earth carbonate powder.

Characterization by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal decomposition of rare earth carbonates using TGA.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Dried rare earth carbonate sample

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Inert gas (e.g., Nitrogen or Argon) and/or Air

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the dried rare earth carbonate sample (typically 5-10 mg) into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

-

Program the TGA to heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges of dehydration, decarbonation to oxycarbonate, and final decomposition to the oxide based on the distinct weight loss steps.

Characterization by Powder X-ray Diffraction (XRD)

This protocol describes the steps for analyzing the crystal structure of rare earth carbonates using powder XRD.

Materials and Equipment:

-

Powder X-ray Diffractometer

-

Dried rare earth carbonate sample

-

Mortar and pestle (agate is recommended)

-

Sample holder (e.g., zero-background holder)

-

Spatula

Procedure:

-

Grind a small amount of the dried rare earth carbonate sample into a fine, homogeneous powder using a mortar and pestle. This is crucial to ensure random orientation of the crystallites.

-

Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the top of the holder.

-

Place the sample holder into the XRD instrument.

-

Set the instrument parameters for data collection, including the 2θ scan range (e.g., 10-80°), step size (e.g., 0.02°), and scan speed.

-

Initiate the X-ray source and detector and start the data collection.

-

After the scan is complete, process the raw data to obtain the diffraction pattern (intensity vs. 2θ).

-

Analyze the diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to rare earth carbonates.

Caption: Workflow for the synthesis of rare earth carbonates by precipitation.

References

- 1. brainly.com [brainly.com]

- 2. Thermal decomposition of gadolinium(III) carbonate [inis.iaea.org]

- 3. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]

- 4. benchchem.com [benchchem.com]

- 5. Solved What is the solubility product expression for | Chegg.com [chegg.com]

- 6. Praseodymium neodymium carbonate [xjxitu.com]

- 7. nagwa.com [nagwa.com]

- 8. homework.study.com [homework.study.com]

- 9. sklg.cdut.edu.cn [sklg.cdut.edu.cn]

- 10. gauthmath.com [gauthmath.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Scandium Carbonate: CAS Numbers and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers and safety data for scandium carbonate. The information is compiled for professionals in research, scientific, and drug development fields, presenting available data in a structured format to facilitate easy reference and comparison.

Chemical Identification and Physical Properties

This compound exists in two primary forms: anhydrous and hydrated. Each form has a distinct CAS number and slight variations in its properties.

Table 1: Chemical Identifiers for this compound

| Property | This compound (Anhydrous) | This compound (Hydrated) |

| Chemical Formula | Sc₂(CO₃)₃ | Sc₂(CO₃)₃·xH₂O |

| CAS Number | 51299-79-7[1] | 5809-49-4[2][3] |

| EC Number | 257-117-7[1] | 257-117-7[2] |

| Molecular Weight | 269.94 g/mol (anhydrous basis)[3] | 287.95 g/mol (for monohydrate)[4] |

| Synonyms | Di-scandium tricarbonate | Scandium(III) carbonate hydrate, Carbonic acid scandium salt (3:2) hydrate[2][3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Appearance | White, odorless solid[5] | |

| Solubility in Water | Insoluble (Anhydrous)[1][6], Soluble (Hydrated)[2][7] | The solubility of this compound is reported differently across sources, which may be attributed to the specific form (anhydrous vs. hydrated) and the definition of "soluble." The hydrated form is generally considered to have some solubility in water.[2][7] |

| Melting Point | 830 °C (decomposes)[6] | Decomposes upon heating to form scandium oxide and carbon dioxide. |

| Stability | Stable under normal conditions.[5] |

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), this compound is generally not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[5] However, as with any chemical, appropriate safety precautions should be observed.

Table 3: Hazard Identification and Safety Ratings

| Hazard Identification | Rating | Source |

| HMIS Rating | Health: 1, Flammability: 1, Reactivity: 1 | ProChem, Inc. SDS[8] |

| NFPA Rating | Health: 1, Fire: 1, Reactivity: 1 | ProChem, Inc. SDS[8] |

Rating Scale: 0 = Minimal, 1 = Slight, 2 = Moderate, 3 = Serious, 4 = Severe

2.1. Toxicological Data

Qualitative Toxicological Information:

-

Inhalation: May cause irritation to the respiratory tract.[8]

-

Skin Contact: May cause slight to mild skin irritation.[8]

-

Eye Contact: May cause slight to mild eye irritation.[8]

-

Ingestion: May lead to symptoms such as dizziness, abdominal cramps, and vomiting.[8]

2.2. Safe Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices should be followed when handling this compound.

Table 4: Recommended Safe Handling Procedures and PPE

| Precaution | Recommendation |

| Ventilation | Use in a well-ventilated area. |

| Eye Protection | Wear safety glasses with side-shields or goggles.[5] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[5] |

| Respiratory Protection | Not required under normal use conditions. A particle filter respirator is recommended if dust is generated.[5] |

| Hygiene | Handle in accordance with good industrial hygiene and safety practice.[5] |

2.3. First Aid Measures

Table 5: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. Seek medical attention if symptoms occur.[5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[5] |

Environmental Impact

Specific data on the environmental impact of this compound is limited. The focus of environmental studies has been on the broader impact of scandium production and recycling.[9][10][11] Scandium-containing waste from industrial processes is a growing concern, and efforts are being made to develop safe recycling methods.[9]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following is a generalized workflow for assessing the safety of a chemical compound, which can be adapted for this compound.

Methodology for Key Experiments:

-

Cytotoxicity Assays (e.g., MTT Assay):

-

Cell Culture: Plate cells (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Genotoxicity Assays (e.g., Ames Test):

-

Bacterial Strains: Use several strains of Salmonella typhimurium with mutations in the histidine operon.

-

Metabolic Activation: Prepare a mixture of the test compound with and without a liver extract (S9 fraction) for metabolic activation.

-

Exposure: Expose the bacterial strains to different concentrations of the this compound mixture.

-

Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

-

Incubation and Analysis: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

This guide provides a summary of the currently available information on this compound. It is important to note the lack of extensive, publicly available quantitative toxicological and environmental data. Researchers and professionals should always consult the most recent Safety Data Sheet from their supplier and handle this chemical with appropriate care.

References

- 1. americanelements.com [americanelements.com]

- 2. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 3. scbt.com [scbt.com]

- 4. 5809-49-4 CAS Manufactory [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 7. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 8. prochemonline.com [prochemonline.com]

- 9. Reducing hazardous material and environmental impact through recycling of scandium nanomaterial waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Theoretical Modeling of Scandium Carbonate: A Prospective Structural and Electronic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scandium (Sc) and its compounds are of increasing interest in various fields, including materials science, catalysis, and medicine. Scandium carbonate (Sc₂(CO₃)₃) serves as a crucial precursor for the synthesis of other scandium-containing materials. However, a comprehensive understanding of its solid-state structure and electronic properties remains elusive, with a notable absence of an experimentally determined crystal structure in the published literature. This technical guide outlines a prospective theoretical framework for modeling the crystal structure of this compound using first-principles quantum mechanical calculations, primarily based on Density Functional Theory (DFT). We propose a hypothetical crystal structure derived from analogous trivalent metal carbonates and detail a comprehensive computational workflow for its structural optimization, electronic structure analysis, and property prediction. This document is intended to serve as a roadmap for researchers undertaking the theoretical investigation of this scientifically important yet under-characterized material.

Introduction

Scandium's unique chemical properties, bridging the alkaline earth and lanthanide elements, make its compounds highly sought after for advanced applications. This compound, a water-insoluble white solid, is a key intermediate in the purification of scandium and the synthesis of its oxide, halides, and alloys.[1][2] Despite its practical importance, a detailed atomic-scale understanding of its crystal structure is conspicuously missing from crystallographic databases.

Theoretical modeling, particularly DFT, offers a powerful predictive tool to investigate the structural and electronic properties of materials in the absence of experimental data.[3][4] By establishing a robust computational model, we can predict key parameters such as lattice constants, bond lengths, formation energies, and vibrational spectra, providing valuable insights for materials synthesis and characterization.

This whitepaper presents a detailed protocol for the theoretical modeling of a hypothetical this compound crystal structure. We will draw analogies from the known structures of other trivalent metal carbonates and outline the necessary computational steps to build a reliable model.

Proposed Crystal Structure and Rationale

Given the lack of experimental data for Sc₂(CO₃)₃, a plausible starting structure must be hypothesized. The ionic radius of Sc³⁺ is similar to that of other trivalent cations that form well-characterized carbonate structures. For instance, the crystal structure of the related compound scandium carbodiimide, Sc₂(CN₂)₃, has been identified as trigonal-rhombohedral with the space group R-3c.[2] Many trivalent lanthanide carbonates also adopt structures with high coordination numbers for the metal ion.

Therefore, we propose a hypothetical crystal structure for Sc₂(CO₃)₃ based on a high-symmetry space group that can accommodate the stoichiometry and the expected coordination of the Sc³⁺ and carbonate ions. A plausible starting point would be to adapt a known trivalent metal carbonate structure, such as that of indium carbonate or to build a new model based on common trivalent metal coordination polyhedra. For the purpose of this guide, we will assume a starting structure based on a rhombohedral lattice, similar to Sc₂(CN₂)₃.

Computational Methodology

The theoretical investigation of the proposed this compound structure will be conducted using the Density Functional Theory (DFT) framework. For enhanced computational efficiency, particularly for initial relaxations and molecular dynamics, the Density Functional Tight-Binding (DFTB+) method can also be employed.[5][6]

Density Functional Theory (DFT) Calculations

DFT calculations will be performed to obtain accurate ground-state energies, optimized geometries, and electronic properties.

-

Software: A plane-wave DFT code such as VASP, Quantum ESPRESSO, or CASTEP is recommended.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a suitable starting point. For more accurate electronic structure and band gap calculations, a hybrid functional like HSE06 may be employed.

-

Basis Set: A plane-wave basis set with a kinetic energy cutoff of at least 500 eV is recommended.

-

Pseudopotentials: Projector-Augmented Wave (PAW) pseudopotentials will be used to describe the interaction between the core and valence electrons.

-

k-point Sampling: The Brillouin zone will be sampled using a Monkhorst-Pack grid with a density appropriate for the unit cell size, ensuring convergence of the total energy.

-

Convergence Criteria: The electronic self-consistent field (SCF) loop will be converged to 10⁻⁶ eV, and the forces on the atoms will be converged to less than 0.01 eV/Å during structural relaxation.

Density Functional Tight-Binding (DFTB+) Calculations

DFTB+ can be used for preliminary structural relaxations and for performing molecular dynamics simulations to assess thermal stability.[7][8]

-

Slater-Koster Files: Appropriate Slater-Koster files for Sc, C, and O interactions must be used. These parameter sets are essential for the accuracy of DFTB+ calculations.

-

SCC-DFTB: Self-consistent charge (SCC) DFTB will be employed to account for charge transfer between atoms.[5]

The following diagram illustrates the proposed computational workflow for the theoretical modeling of this compound.

Predicted Quantitative Data

The following tables outline the key quantitative data that would be generated from the proposed theoretical investigation. These tables are presented as templates for reporting the results of the computational study.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Hypothetical Rhombohedral Sc₂(CO₃)₃ |

| Space Group | R-3c (Assumed) |

| a (Å) | Value to be calculated |

| c (Å) | Value to be calculated |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų/formula unit) | Value to be calculated |

| Density (g/cm³) | Value to be calculated |

Table 2: Calculated Bond Lengths and Angles

| Bond/Angle | Value |

| Sc-O (Å) | Value to be calculated |

| C-O (Å) | Value to be calculated |

| O-Sc-O (°) | Value to be calculated |

| O-C-O (°) | Value to be calculated |

Table 3: Calculated Energetic and Electronic Properties

| Property | Value (units) |

| Formation Energy (eV/atom) | Value to be calculated |

| Band Gap (eV) | Value to be calculated |

Experimental Protocols for Validation

The theoretical predictions outlined in this guide must be validated by experimental data. The following experimental protocols are recommended for the synthesis and characterization of crystalline this compound.

Synthesis of Crystalline this compound

A potential route to crystalline this compound is through controlled precipitation:

-

Preparation of Scandium Solution: Dissolve high-purity scandium oxide (Sc₂O₃) in a stoichiometric amount of nitric acid (HNO₃) to form a scandium nitrate (B79036) (Sc(NO₃)₃) solution.

-

Precipitation: Slowly add a solution of sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃) to the scandium nitrate solution under controlled pH and temperature. The slow addition and controlled conditions are crucial for promoting crystal growth over amorphous precipitation.

-

Aging: The resulting precipitate should be aged in the mother liquor for an extended period (e.g., several days) at a slightly elevated temperature to facilitate crystallization.

-

Washing and Drying: The crystalline product should be filtered, washed with deionized water to remove soluble byproducts, and dried under vacuum at a low temperature to prevent decomposition.

Structural Characterization

-

Powder X-ray Diffraction (PXRD): PXRD is the primary technique to determine the crystal structure, including the space group and lattice parameters. The experimental diffraction pattern can be compared with the pattern simulated from the theoretically predicted structure.

-

Infrared (IR) and Raman Spectroscopy: These techniques can probe the vibrational modes of the carbonate and Sc-O bonds. The experimental spectra can be compared with the vibrational frequencies calculated from the DFT model (via phonon calculations) to further validate the predicted structure.

Conclusion

The theoretical modeling of this compound presents a valuable opportunity to understand the fundamental properties of this important material. In the absence of experimental structural data, a prospective theoretical approach, as outlined in this guide, can provide significant insights and guide future experimental work. The proposed workflow, combining DFT and DFTB+ calculations, offers a comprehensive strategy for predicting the structural, electronic, and vibrational properties of this compound. The validation of these theoretical predictions through targeted synthesis and characterization will be a critical step in advancing our understanding of scandium chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nanorh.com [nanorh.com]

- 4. Computational Prediction of All Lanthanide Aqua Ion Acidity Constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First calculation with DFTB+ — DFTB+ Recipes [dftbplus-recipes.readthedocs.io]

- 6. Molecular dynamics — DFTB+ Recipes [dftbplus-recipes.readthedocs.io]

- 7. Preparing for an MD calculation — DFTB+ Recipes [dftbplus-recipes.readthedocs.io]

- 8. User Guide — DFTB+ Step 2025.3.7 documentation [molssi-seamm.github.io]

A Comprehensive Technical Guide to Scandium Carbonate: Hydrated vs. Anhydrous Forms for Research and Development

For researchers, scientists, and professionals in drug development, understanding the nuances of precursor materials is critical. Scandium carbonate, a key intermediate in the synthesis of high-purity scandium oxide and other scandium compounds, exists in both hydrated and anhydrous forms. The choice between these forms has significant implications for experimental design, process control, and the properties of the final product. This technical guide provides an in-depth comparison of this compound hydrate (B1144303) and its anhydrous counterpart, detailing their properties, synthesis, and applications, with a focus on providing actionable data and protocols for a laboratory and development setting.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of this compound are fundamentally influenced by the presence of water of hydration. The hydrated form is the state in which the compound is typically precipitated from aqueous solutions, while the anhydrous form is an intermediate product of thermal decomposition.

| Property | This compound Hydrate | Anhydrous this compound |

| Chemical Formula | Sc₂(CO₃)₃ · xH₂O | Sc₂(CO₃)₃ |

| CAS Number | 5809-49-4[1][2][3] | 51299-79-7[4] |

| Appearance | White powder or bulky precipitate[1][3][5][6] | Solid |

| Molecular Weight | 269.96 g/mol (anhydrous basis)[1][2][3] | 269.96 g/mol [1][3] |

| Solubility in Water | Generally considered insoluble, though some sources indicate slight solubility.[4][7][8] It can be dissolved in the presence of excess carbonate ions to form soluble complexes.[5] | Insoluble[4] |

| Thermal Stability | Decomposes upon heating, losing water molecules first, followed by carbon dioxide.[5] | Decomposes at higher temperatures to form scandium oxide.[5] |

| Purity Levels | Commercially available in purities ranging from 99% (2N) to 99.999% (5N).[5] | Typically an intermediate in the production of scandium oxide, purity is dependent on the precursor hydrate. |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step that dictates the purity and morphology of the final product. Controlled precipitation is the most common method for producing the hydrated form.

Synthesis of this compound Hydrate via Controlled Precipitation

This protocol describes a typical method for synthesizing this compound hydrate from a soluble scandium salt.

Objective: To precipitate this compound hydrate with high purity.

Materials:

-

Soluble scandium salt (e.g., scandium chloride, scandium nitrate)

-

Carbonate source (e.g., sodium carbonate, ammonium (B1175870) carbonate)

-

Deionized water

-

pH meter

-

Stirring hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Methodology:

-

Preparation of Scandium Solution: Dissolve a known concentration of the soluble scandium salt in deionized water.

-

Precipitation: While vigorously stirring the scandium solution, slowly add the carbonate solution. The addition of a carbonate solution to a scandium salt solution results in the formation of a white, bulky precipitate of this compound.[6]

-

pH and Temperature Control: Throughout the precipitation process, carefully monitor and control the pH and temperature of the reaction mixture. These parameters are crucial for preventing the co-precipitation of scandium hydroxide (B78521) and other impurities.[5]

-

Aging the Precipitate: After the complete addition of the carbonate source, continue stirring the suspension for a defined period to allow the precipitate to age and for the particle size to homogenize.

-

Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected solid several times with deionized water to remove any remaining soluble impurities.

-

Drying: Dry the washed this compound hydrate in a drying oven at a low temperature (e.g., 80-100 °C) to remove excess water without initiating decomposition.

Conversion to Anhydrous this compound

The anhydrous form is typically obtained through the controlled thermal decomposition of the hydrate.

Objective: To dehydrate this compound hydrate to its anhydrous form.

Materials:

-

This compound hydrate

-

Furnace with temperature control

-

Crucible (e.g., alumina)

Methodology:

-

Sample Preparation: Place a known amount of this compound hydrate into a crucible.

-

Heating: Heat the sample in a furnace. The dehydration process typically occurs in stages, with the loss of water molecules preceding the decomposition of the carbonate. The temperature range for the complete removal of water to form the anhydrous carbonate is generally in the range of 350–600°C, which is then followed by the release of carbon dioxide to form scandium oxide.[5]

-

Atmosphere Control: The atmosphere within the furnace (e.g., air, inert gas) can influence the decomposition process and the characteristics of the final product.[9]

Characterization Techniques

To verify the identity, purity, and thermal properties of both this compound forms, several analytical techniques are employed.

| Technique | Purpose |

| Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) | To study the thermal decomposition process, identify the temperature ranges for dehydration and decarbonation, and determine the water content in the hydrate.[5] |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the material. Different hydration states will exhibit distinct diffraction patterns. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present (e.g., carbonate, hydroxyl groups from water) and to distinguish between the hydrated and anhydrous forms. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | To determine the elemental purity of the this compound and quantify any trace metal impurities. |

Logical Workflow: From Hydrate to Oxide

The transformation of this compound hydrate to scandium oxide is a key industrial process. The following diagram illustrates this workflow.

Caption: Synthesis and thermal processing of this compound.

Applications in Research and Drug Development

While this compound itself is not typically a therapeutic agent, its role as a precursor and the properties of scandium ions and their isotopes are highly relevant to the biomedical field.

-